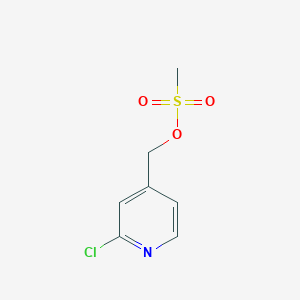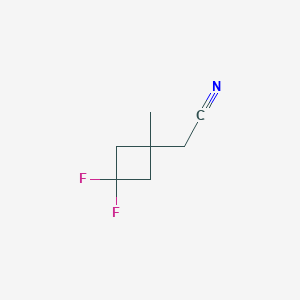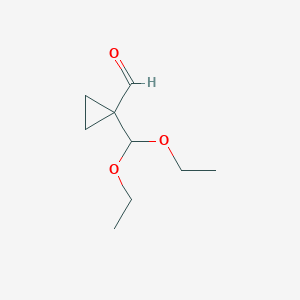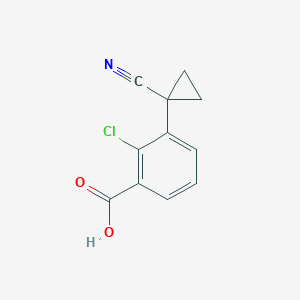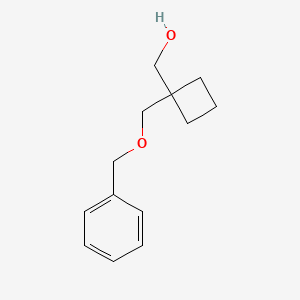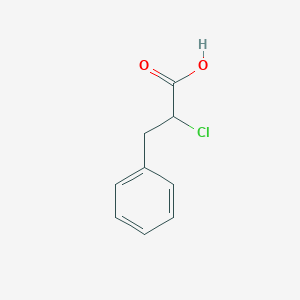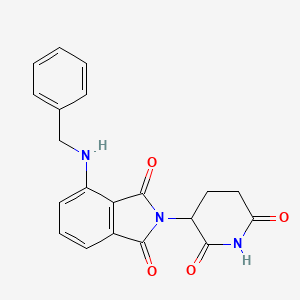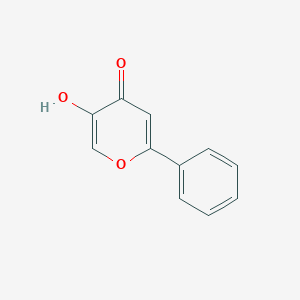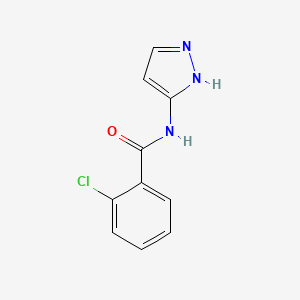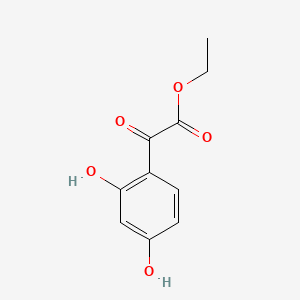
Ethyl 2,4-dihydroxyphenylglyoxylate
描述
Ethyl 2,4-dihydroxyphenylglyoxylate is an organic compound with the molecular formula C10H10O5 It is known for its unique structure, which includes a benzene ring substituted with hydroxyl groups and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxyphenylglyoxylate typically involves the esterification of Benzeneacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2,4-dihydroxyphenylglyoxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and ethers.
Substitution: Halogenated derivatives and other substituted benzene compounds.
科学研究应用
Ethyl 2,4-dihydroxyphenylglyoxylate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Ethyl 2,4-dihydroxyphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzeneacetic acid, α-oxo-, ethyl ester: Similar structure but lacks the hydroxyl groups.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a methoxy group instead of the ethyl ester.
Benzeneacetic acid, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2,4-dihydroxyphenylglyoxylate is unique due to the presence of both hydroxyl groups and an ethyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
57764-54-2 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O5/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,11-12H,2H2,1H3 |
InChI 键 |
XVSYIVUDNMSUGE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8759086.png)
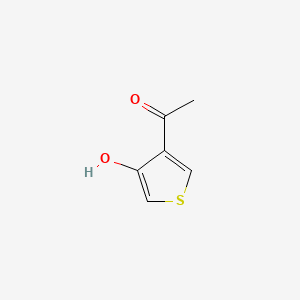
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol](/img/structure/B8759101.png)
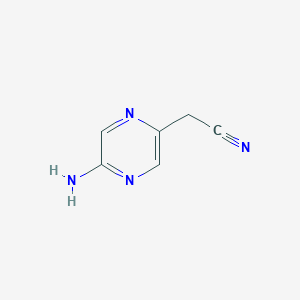
![L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]-](/img/structure/B8759117.png)
